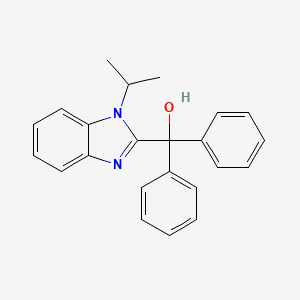
N-cyclohexyl-N'-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(3-fluorophenyl)urea, also known as CFU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a pharmacological tool. CFU is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in sensory perception and pain signaling. In
Mecanismo De Acción
N-cyclohexyl-N'-(3-fluorophenyl)urea acts as a competitive antagonist of TRPV1 channels, binding to the channel pore and preventing the influx of calcium ions. This leads to the inhibition of pain signaling and the reduction of neuronal excitability. N-cyclohexyl-N'-(3-fluorophenyl)urea has also been shown to modulate other ion channels and receptors, such as the P2X3 receptor and the voltage-gated sodium channel Nav1.7, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to effectively reduce pain responses in animal models of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. N-cyclohexyl-N'-(3-fluorophenyl)urea has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(3-fluorophenyl)urea has several advantages as a pharmacological tool, including its high potency and selectivity for TRPV1 channels, its ability to block pain responses in various pain conditions, and its anti-inflammatory and anxiolytic effects. However, N-cyclohexyl-N'-(3-fluorophenyl)urea also has some limitations, including its poor solubility in water and its potential off-target effects on other ion channels and receptors.
Direcciones Futuras
Future research on N-cyclohexyl-N'-(3-fluorophenyl)urea could focus on several areas, including the development of more efficient synthesis methods, the optimization of N-cyclohexyl-N'-(3-fluorophenyl)urea derivatives with improved pharmacological properties, and the investigation of the potential therapeutic applications of N-cyclohexyl-N'-(3-fluorophenyl)urea in various pain conditions and inflammatory diseases. Additionally, further studies could explore the molecular mechanisms underlying the effects of N-cyclohexyl-N'-(3-fluorophenyl)urea on TRPV1 channels and other ion channels and receptors, providing insights into the development of novel pharmacological agents for pain management and drug discovery.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(3-fluorophenyl)urea involves the reaction between cyclohexylisocyanate and 3-fluoroaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate urea, which is then converted to N-cyclohexyl-N'-(3-fluorophenyl)urea by the removal of the protecting group. The yield of N-cyclohexyl-N'-(3-fluorophenyl)urea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in pain management and drug development. TRPV1 channels are involved in the perception of noxious stimuli and are overexpressed in various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to effectively block TRPV1-mediated pain responses in animal models, suggesting its potential as a novel analgesic agent.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBECBKITPISKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385770 |
Source


|
| Record name | 1-cyclohexyl-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3-fluorophenyl)urea | |
CAS RN |
5361-25-1 |
Source


|
| Record name | 1-cyclohexyl-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)


![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)

![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)

![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)
